molecular formula C9H8N2O3 B13318554 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid

6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid

Cat. No.: B13318554
M. Wt: 192.17 g/mol
InChI Key: ODCQXSIWOIKKQB-UHFFFAOYSA-N
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Description

6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is a pyridine-based compound featuring a propynyloxyamino substituent at the 6-position and a carboxylic acid group at the 2-position of the pyridine ring. Its structural uniqueness lies in the combination of a reactive alkyne group (prop-2-yn-1-yloxy) and a hydrogen-bonding carboxylic acid moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

6-(prop-2-ynoxyamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-2-6-14-11-8-5-3-4-7(10-8)9(12)13/h1,3-5H,6H2,(H,10,11)(H,12,13)

InChI Key

ODCQXSIWOIKKQB-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=CC=CC(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxylic acid as the core structure.

    Substitution Reaction: The prop-2-yn-1-yloxy group is introduced through a nucleophilic substitution reaction using propargyl alcohol and a suitable leaving group.

    Amination: The amino group is introduced at the 6th position of the pyridine ring through an amination reaction, often using ammonia or an amine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at position 2 participates in classical acid-base and nucleophilic acyl substitution reactions:

  • Salt Formation : Reacts with bases like NaOH to form water-soluble carboxylate salts, critical for improving bioavailability in pharmaceutical applications .

  • Esterification/Amidation : Under acidic or coupling conditions (e.g., SOCl₂, DCC), it forms esters or amides. For example, reaction with glycine in aqueous NaOH yields hybrid derivatives .

Key Data :

Reaction TypeReagents/ConditionsYieldSource
Hydrolysis2.5 N NaOH, 80°C76%
EsterificationSOCl₂, benzene90%

Transformations Involving the Amino-Propargyloxy Group

The 6-[(prop-2-yn-1-yloxy)amino] moiety exhibits reactivity characteristic of propargyl ethers and secondary amines:

  • Cycloadditions : The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This "click chemistry" is pivotal for bioconjugation .

  • Nucleophilic Substitution : The propargyloxy group can act as a leaving group in SN2 reactions, enabling alkylation or arylation at the amino nitrogen.

Example Reaction Pathway :

  • Alkyne Activation : Propargyl group reacts with azides (e.g., benzyl azide) in the presence of Cu(I) to form triazoles.

  • Amination : The amino group undergoes alkylation with haloalkanes (e.g., chloroethyl derivatives) to generate tertiary amines .

Pyridine Ring Modifications

The pyridine ring, though deactivated by electron-withdrawing groups (carboxylic acid and amino-propargyloxy), can undergo electrophilic substitution under forcing conditions:

  • Nitration/Sulfonation : Requires strong acid catalysts (H₂SO₄/HNO₃) and elevated temperatures, typically yielding para-substituted products due to meta-directing effects of existing groups.

  • Halogenation : Limited reactivity observed; fluorination at position 5 (as in analog 5-fluoro derivatives) enhances electrophilicity for downstream reactions.

Stability and Degradation Pathways

  • Acid/Base Hydrolysis : The propargyloxy-amino bond is susceptible to cleavage in strong acids (HCl) or bases (NaOH), yielding 6-aminopyridine-2-carboxylic acid and propargyl alcohol .

  • Oxidative Degradation : MnO₂ or KMnO₄ oxidizes the alkyne to a ketone or carboxylic acid, depending on conditions .

Comparative Reactivity with Structural Analogs

The compound’s unique propargyloxy-amino group distinguishes it from simpler pyridine derivatives:

CompoundKey Reactivity Differences
6-Aminonicotinic AcidLacks propargyloxy group; limited cycloaddition
5-Fluoro-pyridine-3-carboxylic acidFluorine enhances electrophilicity for SNAr reactions

Scientific Research Applications

6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials and chemical probes for various industrial applications.

Mechanism of Action

The mechanism of action of 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • 6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (CAS 1871619-23-6): This isomer differs in the position of the carboxylic acid group (3-position vs. 2-position).
  • 6-Methyl-2-pyridinecarboxylic acid (CAS 934-60-1): Lacks the propynyloxyamino group but retains the methyl and carboxylic acid substituents. The absence of the alkyne moiety reduces reactivity toward click chemistry applications but may enhance metabolic stability .

Substituent Variants

  • 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid (CAS 1248077-05-5): Replaces the propynyloxyamino group with a cyclopropylmethoxy group.
  • 6-Methyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid (CAS 2680647-60-1): Features an allyloxycarbonylamino group at the 5-position. The allyl group’s unsaturation offers distinct reactivity (e.g., Michael addition) compared to the terminal alkyne in the target compound .

Methyl-Substituted Pyridinecarboxylic Acids

Compounds like 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1–L4) highlight the impact of methyl substituent placement (ortho, meta, para) on spectroscopic properties and crystallinity. For example:

Compound Substituent Position Key Observations
L1 3-methyl Yellow precipitate; distinct NMR shifts due to methyl proximity to the carbamoyl group
L4 6-methyl Enhanced nucleophilicity in acyl chloride-mediated synthesis

Physicochemical and Spectroscopic Properties

  • Hydrogen Bonding: Pyridine-2-carboxylic acid derivatives (e.g., pyridine-2,6-dicarboxylic acid) form robust O–H⋯O and N–H⋯O hydrogen bonds, stabilizing crystal structures . The propynyloxyamino group in the target compound may introduce additional N–H⋯N interactions.
  • Spectroscopy : Methyl-substituted analogs (L1–L4) show distinct IR and NMR profiles depending on substituent placement. For example, L1 exhibits a downfield shift in the NH proton due to intramolecular hydrogen bonding .

Biological Activity

6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is a heterocyclic organic compound that has gained attention in recent years due to its potential biological activities. This compound features a pyridine ring substituted with a carboxylic acid group and a prop-2-yn-1-yloxyamino group, which influences its reactivity and biological interactions.

The molecular formula of this compound is C9H8N2O3C_9H_{8}N_{2}O_{3} with a molecular weight of approximately 192.17 g/mol. The unique substitution pattern on the pyridine ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability in biological systems .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity:

  • Studies have shown that derivatives of pyridine carboxylic acids possess significant antimicrobial properties. The presence of the propynyl group may enhance these effects by improving the compound's interaction with microbial membranes .

2. Antioxidant Properties:

  • The antioxidant activity of similar compounds has been evaluated using assays such as DPPH radical scavenging, indicating that these compounds can effectively neutralize free radicals, which is crucial for reducing oxidative stress in biological systems .

3. Modulation of Neurotransmitter Receptors:

  • There is emerging evidence that compounds related to this compound may interact with glycine receptors, which are important in the central nervous system for mediating inhibitory neurotransmission. This interaction suggests potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of this compound and its analogs:

Study Findings
Umesha et al. (2009)Demonstrated antimicrobial and antioxidant activities through DPPH radical scavenging assays, indicating potential therapeutic applications .
Bukanova et al. (2016)Investigated the modulation of glycine receptors by related compounds, suggesting implications for cognitive function and neuroprotection .
Acar et al. (2017)Explored structure-activity relationships in pyridine derivatives, highlighting the importance of substitution patterns on biological activity .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism: The compound likely acts by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Receptor Interaction: The ability to modulate glycine receptors may involve binding at specific sites, altering receptor activity, and influencing neurotransmission pathways.

Q & A

Q. What are the key considerations for designing a synthetic route for 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid?

A methodological approach involves adapting strategies from structurally related pyridine derivatives. For example:

  • Stepwise Functionalization : Begin with pyridine-2-carboxylic acid as a core scaffold. Introduce the prop-2-yn-1-yloxyamino group via nucleophilic substitution or coupling reactions, ensuring regioselectivity at the 6-position.
  • Catalyst Selection : Palladium or copper catalysts (e.g., Pd(PPh₃)₄ or CuI) are effective for alkyne-amine coupling, as demonstrated in analogous oxazolo-pyridine syntheses .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or toluene) to stabilize intermediates and enhance reaction yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique characterization protocol is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and confirm the presence of the propargyloxyamino group.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
  • Elemental Analysis : Ensure stoichiometric alignment with the molecular formula (C₉H₉N₂O₃).
  • HPLC Purity Assessment : Use C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .

Q. What stability studies are critical for handling this compound in experimental settings?

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) to assess susceptibility to hydrolysis, particularly at the ester or amide linkages .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction mechanisms for this compound?

  • Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., alkyne-amine coupling) to identify rate-limiting barriers.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to refine solvent selection .
  • Docking Studies : Predict binding affinities if the compound is intended for biological applications (e.g., enzyme inhibition) .

Q. What methodologies are suitable for resolving contradictions in biological activity data?

  • Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial activity or IC₅₀ for cytotoxicity) to validate potency across multiple cell lines .
  • Metabolite Profiling : Employ LC-MS/MS to identify degradation products or active metabolites that may confound results .
  • Structural-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying the propargyl group) to isolate pharmacophoric motifs .

Q. How can researchers address low yields in the cyclization step during synthesis?

  • Catalyst Screening : Compare Pd/Cu systems with alternative catalysts (e.g., Ru or Ir) for improved efficiency .
  • Additive Optimization : Introduce ligands (e.g., 1,10-phenanthroline) or bases (e.g., K₂CO₃) to stabilize intermediates .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track cyclization progress and adjust conditions dynamically .

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